TAK-659

描述

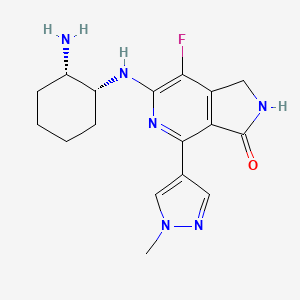

Structure

3D Structure

属性

IUPAC Name |

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHOMTRKVMKCNE-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312691-33-0 | |

| Record name | Mivavotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivavotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIVAVOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-659 (Mivavotinib): A Deep Dive into its Mechanism of Action in B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TAK-659 (mivavotinib), a potent, oral, reversible, dual inhibitor of Spleen Tyrosine Kinase (SYK) and F-ms Like Tyrosine Kinase 3 (FLT3), in the context of B-cell lymphoma. This document synthesizes preclinical and clinical data to elucidate the core molecular pathways affected by this compound and its therapeutic rationale.

Core Mechanism of Action: Dual Inhibition of SYK and FLT3

This compound exerts its anti-tumor effects in B-cell malignancies primarily through the potent and reversible inhibition of two key tyrosine kinases: SYK and FLT3.[1][2]

Spleen Tyrosine Kinase (SYK): SYK is a critical non-receptor cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells. It is an essential component of the B-cell receptor (BCR) signaling pathway.[1][2] In many B-cell lymphomas, aberrant BCR signaling is a key driver of proliferation and survival.[1] Upon BCR engagement, SYK is activated and phosphorylates downstream signaling molecules, including B-cell linker protein (BLNK), Bruton's tyrosine kinase (BTK), and phospholipase Cγ2 (PLC-γ2), leading to the activation of pro-survival pathways such as NF-κB, PI3K/AKT, and MAPK/ERK.[2][3][4] By inhibiting SYK, this compound effectively blocks these downstream signals, thereby inducing apoptosis and inhibiting proliferation in malignant B-cells.[3][5]

F-ms Like Tyrosine Kinase 3 (FLT3): While the role of FLT3 in B-cell lymphoma is less defined than that of SYK, its inhibition by this compound may contribute to the overall anti-tumor activity. FLT3 is a receptor tyrosine kinase that plays a crucial role in the development and proliferation of hematopoietic progenitor cells. While FLT3 mutations are more commonly associated with acute myeloid leukemia, its expression has been observed in some lymphoid malignancies. The dual inhibition of both SYK and FLT3 presents a multi-pronged approach to disrupting key signaling networks in B-cell lymphomas.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in B-cell lymphoma.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Cell Line/Model | Reference |

| SYK IC50 | 3.2 nM | Enzyme Assay | [5] |

| Cellular EC50 | 25 - 400 nM | Various DLBCL cell lines | [5] |

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory B-cell Lymphoma (Phase I Study)

| Lymphoma Subtype | N (response-evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | 43 | 28% | 19% | [6][7] |

| Follicular Lymphoma (FL) | 9 | 89% | 22% | [6][7] |

| Updated Analysis (DLBCL) | 69 | 38% | 20% | [1] |

Table 3: Pharmacokinetics of this compound (100 mg once daily)

| Parameter | Value | Population | Reference |

| Tmax (Time to maximum concentration) | ~2 hours | Patients with lymphoma | [6][7] |

| Terminal half-life | ~37 hours | Patients with lymphoma | [6][7] |

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of SYK in the BCR signaling cascade and the point of intervention for this compound.

Caption: BCR signaling pathway and the inhibitory action of this compound on SYK.

Representative Experimental Workflow: In Vivo Xenograft Study

This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a B-cell lymphoma xenograft model.

Caption: Workflow for a preclinical in vivo xenograft study of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are synthesized from general laboratory procedures and information inferred from published studies.

Western Blot Analysis for Phospho-SYK Inhibition

Objective: To determine the effect of this compound on the phosphorylation of SYK and its downstream targets in B-cell lymphoma cell lines.

Methodology:

-

Cell Culture and Treatment:

-

Culture B-cell lymphoma cell lines (e.g., OCI-Ly10, HBL-1) in appropriate media and conditions.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

-

Include a positive control (e.g., stimulation with anti-IgM antibody) to induce BCR signaling.

-

-

Protein Extraction:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-SYK (Tyr525/526), total SYK, phospho-BTK, total BTK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.

Methodology:

-

Cell Seeding:

-

Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to acclimate.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the drug dilutions to the respective wells to achieve final concentrations ranging from picomolar to micromolar.

-

Include vehicle-treated wells as a negative control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting a dose-response curve.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of B-cell lymphoma.

Methodology:

-

Cell Implantation:

-

Harvest B-cell lymphoma cells (e.g., OCI-Ly19) during their logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 5-10 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD-SCID).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally once daily at a predetermined dose (e.g., 60 mg/kg).

-

Administer the vehicle to the control group.

-

Continue treatment for a specified period (e.g., 21-28 days).

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze tumors for pharmacodynamic markers (e.g., pSYK levels) by immunohistochemistry or Western blot.

-

Conclusion

This compound is a promising therapeutic agent for B-cell lymphomas, with a well-defined mechanism of action centered on the dual inhibition of SYK and FLT3. By targeting the critical BCR signaling pathway, this compound effectively inhibits the proliferation and survival of malignant B-cells. Preclinical and clinical data have demonstrated its potent anti-tumor activity across various B-cell lymphoma subtypes. Further investigation into combination therapies and the long-term efficacy and safety of this compound is warranted.

References

- 1. Phase I Study of this compound, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of BCR signaling using the Syk inhibitor this compound prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 6. journals.asm.org [journals.asm.org]

- 7. A phase I study of this compound and paclitaxel in patients with taxane-refractory advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual SYK/FLT3 Inhibitor TAK-659 (Mivavotinib) in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The signaling pathways driving AML are complex and often involve aberrant kinase activity. FMS-like tyrosine kinase 3 (FLT3) and spleen tyrosine kinase (SYK) have emerged as critical players in the pathogenesis of AML. TAK-659 (mivavotinib) is a potent, orally bioavailable, dual inhibitor of both SYK and FLT3. This technical guide provides an in-depth overview of the this compound signaling pathway in AML, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core signaling pathways.

Introduction to this compound and its Targets in AML

This compound is a type 1 tyrosine kinase inhibitor that competitively binds to the ATP-binding site of active SYK and FLT3.[1] This dual inhibitory action is particularly relevant in AML, a disease where both kinases can be dysregulated.

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for normal hematopoiesis, FLT3 is frequently mutated in AML.[1] Internal tandem duplication (FLT3-ITD) mutations are the most common, occurring in approximately 25-30% of AML patients and are associated with a poor prognosis.[1] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts through downstream pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[2][3][4]

Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase, SYK plays a significant role in the signaling of various immune receptors. In AML, SYK is often overexpressed and its activation can be induced by various upstream signals, including those from integrins and FLT3-ITD.[5][6] SYK can physically interact with and transactivate FLT3, contributing to the activation of downstream pro-survival pathways.[6] High SYK activity in AML is associated with poor outcomes.[5]

The dual inhibition of both FLT3 and SYK by this compound presents a rational therapeutic strategy to simultaneously block two key oncogenic drivers in AML.

Preclinical and Clinical Efficacy of this compound in AML

Preclinical Data

This compound has demonstrated potent inhibitory activity against both SYK and FLT3 in enzymatic and cellular assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Purified SYK enzyme | 4.3 nM | [2] |

| Purified FLT3 enzyme | 4.6 nM | [2] | |

| EC50 | Hematopoietic-derived cell lines | 11 - 775 nM | [2] |

| Tumor Growth Inhibition (TGI) | MV-4-11 (FLT3-ITD) xenograft model (60 mg/kg daily) | 96% | [2] |

| KG-1 (WT-FLT3) xenograft model (60 mg/kg daily) | 66% | [2] |

Clinical Data: Phase Ib Study in Relapsed/Refractory AML

A phase Ib clinical trial (NCT02323113) evaluated the safety, tolerability, and efficacy of mivavotinib in patients with relapsed or refractory AML.[1][7]

| Parameter | Details | Reference |

| Dosing Regimens | Once daily (QD) and twice daily (BID) | [1] |

| Maximum Tolerated Dose (MTD) | Not reached up to 160 mg QD; 60 mg BID | [1][7] |

| Recommended Phase II Dose (RP2D) | 140 mg QD | [1][7] |

| Overall Response Rate (ORR) | 5 complete responses (4 with incomplete count recovery) out of 43 enrolled patients | [1] |

| Common Adverse Events (>20%) | Epistaxis, febrile neutropenia, diarrhea, nausea, fatigue, anemia, thrombocytopenia, hypokalemia, hypomagnesemia, hypophosphatemia, increased AST/ALT | [1] |

| Grade ≥3 Bleeding Events | 26% of patients, most frequent at 80 mg BID | [1] |

This compound Signaling Pathway in AML

This compound exerts its anti-leukemic effects by inhibiting the downstream signaling cascades of both FLT3 and SYK.

Inhibition of FLT3 Signaling

Mutated FLT3 (e.g., FLT3-ITD) is constitutively active, leading to the activation of several key downstream pathways that promote leukemic cell proliferation and survival. This compound blocks the autophosphorylation of FLT3, thereby inhibiting these pathways.

Figure 1: Inhibition of FLT3 Signaling by this compound.

Inhibition of SYK Signaling

In AML, SYK can be activated by various inputs, including FLT3-ITD. Activated SYK, in turn, contributes to the activation of pro-leukemic signaling pathways. This compound's inhibition of SYK provides a complementary mechanism to suppress AML cell growth.

Figure 2: Inhibition of SYK Signaling by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SYK and FLT3 enzymes.

Protocol:

-

Recombinant human SYK and FLT3 kinases are incubated with a fluorescently labeled ATP substrate and a specific peptide substrate in a kinase buffer.

-

This compound is serially diluted and added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of AML cell lines.

Protocol:

-

AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density.[8]

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[9]

-

Following incubation, a tetrazolium salt solution (MTT or MTS) is added to each well.[8][10]

-

Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

After an incubation period (1-4 hours), the formazan crystals (in the case of MTT) are solubilized.[8][10]

-

The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[10]

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the EC50 value is calculated.

AML Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Protocol:

-

Immunodeficient mice (e.g., NSG mice) are sublethally irradiated to facilitate engraftment.[11]

-

Human AML cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice.[11][12]

-

Tumor growth is monitored regularly. Once tumors reach a palpable size or there is evidence of engraftment, mice are randomized into treatment and control groups.

-

This compound is administered orally at the desired dose and schedule (e.g., 60 mg/kg daily).[2] The control group receives a vehicle.

-

Tumor volume and body weight are measured at regular intervals.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., pharmacodynamic markers).

-

Tumor growth inhibition (TGI) is calculated based on the difference in tumor volume between the treated and control groups.

Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet function.

Protocol:

-

Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy donors.[13]

-

Platelet aggregation is measured using a light transmission aggregometer.

-

PRP is pre-incubated with this compound or vehicle control at 37°C.

-

A platelet agonist (e.g., collagen, ADP, or thrombin) is added to induce aggregation.[14]

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.[14]

-

The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined.

Figure 3: Experimental Workflow for this compound Evaluation.

Resistance Mechanisms and Future Directions

Mechanisms of Resistance

Resistance to tyrosine kinase inhibitors is a significant clinical challenge. For SYK inhibitors, a major mechanism of resistance involves the activation of the RAS/MAPK/ERK pathway.[15] This can occur through acquired mutations in genes such as NRAS or KRAS.[16] Upregulation of RAS signaling can bypass the effects of SYK inhibition, leading to continued leukemic cell proliferation and survival.[15][16]

Combination Therapies

The emergence of resistance highlights the need for combination therapies. Given that RAS/MAPK pathway activation is a key resistance mechanism, combining this compound with MEK inhibitors (e.g., trametinib) is a rational approach that has shown synergistic effects in preclinical models of SYK inhibitor resistance.[15] Further investigation into combining this compound with other targeted agents or standard chemotherapy is warranted to improve outcomes for AML patients.

Conclusion

This compound (mivavotinib) is a promising dual inhibitor of SYK and FLT3 with demonstrated preclinical and early clinical activity in acute myeloid leukemia. Its ability to simultaneously target two key oncogenic drivers in AML provides a strong rationale for its continued development. A thorough understanding of its signaling pathways, mechanisms of action, and potential resistance mechanisms is crucial for optimizing its clinical application and developing effective combination strategies for patients with this aggressive disease.

References

- 1. A phase Ib trial of mivavotinib (this compound), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYK inhibition targets acute myeloid leukemia stem cells by blocking their oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYK Is a Critical Regulator of FLT3 In Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase Ib trial of mivavotinib (this compound), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. selleckchem.com [selleckchem.com]

- 10. physiology.elte.hu [physiology.elte.hu]

- 11. benchchem.com [benchchem.com]

- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. runa.sergas.gal [runa.sergas.gal]

- 15. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

Preclinical Pharmacology of TAK-659: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659, also known as mivavotinib, is a potent, reversible, and orally bioavailable dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). SYK is a critical component of B-cell receptor (BCR) signaling, and its aberrant activation is implicated in the pathogenesis of various B-cell malignancies.[1][2] FLT3 is a receptor tyrosine kinase that plays a key role in hematopoiesis, and activating mutations are associated with a poor prognosis in hematological cancers like acute myeloid leukemia (AML).[3][4] The dual inhibition of both SYK and FLT3 by this compound provides a strong rationale for its investigation as a therapeutic agent in a range of hematological and solid tumors. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding sites of SYK and FLT3, thereby inhibiting their kinase activity.[5]

SYK Inhibition and the B-Cell Receptor (BCR) Signaling Pathway:

In B-cells, antigen binding to the BCR triggers a signaling cascade heavily reliant on SYK. Upon BCR activation, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex, where it becomes activated. Activated SYK then phosphorylates and activates a host of downstream signaling molecules, including B-cell linker protein (BLNK) and Bruton's tyrosine kinase (BTK).[2] This cascade ultimately leads to the activation of pro-survival and proliferative pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[6] By inhibiting SYK, this compound effectively blocks this entire downstream signaling cascade, leading to decreased B-cell proliferation and survival.[6][7]

FLT3 Inhibition:

In hematological malignancies driven by FLT3 mutations, such as internal tandem duplications (FLT3-ITD), the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival.[4] this compound directly inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking downstream signaling pathways that are crucial for the growth and survival of these cancer cells.[3][4] There is also preclinical evidence to suggest that SYK can directly bind to and activate FLT3, indicating a potential for synergistic inhibition through the dual-targeting mechanism of this compound.[8]

Quantitative Data Summary

In Vitro Potency

| Target | Assay Type | IC₅₀ (nM) | Reference |

| SYK | Biochemical Assay | 3.2 | [5] |

| FLT3 | Biochemical Assay | 4.6 | [5] |

Table 1: In Vitro Potency of this compound against target kinases.

In Vitro Cellular Activity

| Cell Line | Cancer Type | Assay Type | EC₅₀ (nM) | Reference |

| OCI-LY10 | Diffuse Large B-cell Lymphoma (SYK-dependent) | Cell Proliferation | Not explicitly stated, but showed inhibition | [9] |

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Cell Viability | Sensitive | [9] |

| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | Cell Viability | Sensitive | [9] |

| RS4-11 | Acute Lymphoblastic Leukemia (Wild-type FLT3) | Cell Viability | Not sensitive | [9] |

| RA1 | Burkitt's Lymphoma | Cell Viability | Not sensitive | [9] |

Table 2: In Vitro cellular activity of this compound in various cancer cell lines.

Kinase Selectivity

A broad kinase panel demonstrated that this compound has a more than 50-fold selectivity for SYK and FLT3 over 290 other protein kinases.[9]

Table 3: Kinase Selectivity Profile of this compound. (Note: A detailed panel with specific IC₅₀ values was not publicly available in the searched literature.)

Preclinical Pharmacokinetics

| Species | Route | Tmax (hr) | Accumulation (after 15 days QD dosing) | Reference |

| Mouse | Oral | ~2-3 | 2.1- to 2.6-fold | [9] |

Table 4: Preclinical Pharmacokinetic Parameters of this compound. (Note: Comprehensive preclinical PK data for parameters like Cmax, AUC, and half-life in mice and rats were not available in the public domain.)

In Vivo Efficacy

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| FLT3-dependent MV4-11 Xenograft | Mouse | 60 mg/kg, daily | Tumor regression after 20 days | [9] |

| Pediatric Acute Lymphoblastic Leukemia (PDX) | NSG Mice | 60 mg/kg, daily for 21 days | Significantly prolonged time to event in 6 of 8 PDXs | [4] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | Not Specified | Antitumor activity observed | [10] |

Table 5: In Vivo Efficacy of this compound in Xenograft Models.

Experimental Protocols

In Vitro Cell Viability Assay (MTS-based)

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Methodology: [9]

-

Cell Seeding: Seed cells in 96-well tissue culture plates at a predetermined optimal density and incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the compound dilutions or DMSO vehicle control to the cells in duplicate. The final DMSO concentration should be kept constant (e.g., 0.5%).

-

Incubation: Incubate the plates for 72 or 96 hours.

-

MTS Assay: Add a soluble tetrazolium salt solution (MTS) to each well. Metabolically active cells will convert MTS into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the optical density at 490 nm (OD490) using a microplate reader.

-

Data Analysis: Generate concentration-response curves by plotting the OD490 against the logarithm of the compound concentration to determine the EC₅₀ value.

In Vivo Xenograft Study in Pediatric Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenografts (PDXs)

Objective: To evaluate the in vivo efficacy of this compound in pediatric ALL PDX models.

Methodology: [4]

-

Animal Model: Use female NOD scid gamma (NSG) mice, aged 6-8 weeks.

-

Cell Inoculation: Inoculate mice intravenously with cryopreserved PDX cells (2-5 x 10⁶ cells/mouse).

-

Engraftment Monitoring: Monitor leukemia engraftment weekly by enumerating the proportion of human CD45⁺ cells (%huCD45⁺) in the peripheral blood using flow cytometry.

-

Treatment Initiation: Initiate treatment when the median %huCD45⁺ reaches at least 1%.

-

Drug Administration: Administer this compound at a dose of 60 mg/kg daily for 21 days via oral gavage.

-

Efficacy Assessment: Define an event as the %huCD45⁺ reaching ≥25% or the mouse exhibiting signs of leukemia-related morbidity. Assess drug efficacy by comparing the event-free survival between the treated and vehicle control groups.

-

Endpoint Analysis: At the end of the study, humanely euthanize the mice and assess leukemia infiltration in the spleen and bone marrow by flow cytometry.

Mandatory Visualizations

Caption: Inhibition of the BCR signaling pathway by this compound.

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Caption: Workflow for in vivo xenograft studies of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase Ib trial of mivavotinib (this compound), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR this compound AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Inhibition of BCR signaling using the Syk inhibitor this compound prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual FLT3/SYK oral inhibitor for AML: this compound | VJHemOnc [vjhemonc.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (this compound/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]

TAK-659: A Technical Guide to Target Engagement and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659, also known as mivavotinib, is a potent, orally bioavailable, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] SYK is a critical mediator of signaling downstream of the B-cell receptor (BCR) and other immunoreceptors, playing a key role in the survival and proliferation of various hematological malignancies.[2] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells, particularly in Acute Myeloid Leukemia (AML).[3] The dual inhibition of these two kinases provides a strong rationale for the clinical development of this compound in various B-cell malignancies and AML. This technical guide provides an in-depth overview of this compound's target engagement, downstream signaling effects, and the experimental protocols used for their characterization.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively binding to the ATP-binding sites of SYK and FLT3, thereby inhibiting their kinase activity. This blockade of ATP binding prevents the autophosphorylation and activation of these kinases, leading to the suppression of their downstream signaling pathways.

Inhibition of SYK and the B-Cell Receptor (BCR) Signaling Pathway

In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), this compound's inhibition of SYK disrupts the BCR signaling cascade. Upon antigen binding, the BCR aggregates and activates SYK, which in turn phosphorylates and activates a host of downstream effectors. This compound's blockade of SYK leads to a dose-dependent reduction in the phosphorylation of key signaling molecules including Bruton's Tyrosine Kinase (BTK), Phospholipase C gamma 2 (PLCγ2), Akt, Nuclear Factor kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[4] This ultimately inhibits cell proliferation, survival, and chemotaxis.[4]

Inhibition of FLT3 Signaling Pathway

In AML, particularly in cases with FLT3 internal tandem duplication (ITD) mutations, the constitutive activation of FLT3 signaling is a major driver of leukemogenesis. This compound effectively inhibits this aberrant signaling. By blocking FLT3 autophosphorylation, this compound prevents the activation of downstream pro-survival pathways, including the PI3K/Akt and RAS/MAPK pathways.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

| Parameter | SYK | FLT3 | Reference |

| IC50 (Biochemical Assay) | 3.2 nM | 4.6 nM | [1] |

| Cellular EC50 (OCI-LY10 - DLBCL) | 11 - 775 nM (range in sensitive lines) | - | [4] |

| Cellular EC50 (MV4-11 - FLT3-ITD AML) | - | Sensitive | [4] |

| Cellular EC50 (MOLM-13 - FLT3-ITD AML) | - | Sensitive | [4] |

Table 1: In Vitro Potency of this compound

| Model | Dose | Effect | Reference |

| MV4-11 Xenograft (AML) | 60 mg/kg daily (oral) | Tumor regression | [4] |

| Pediatric ALL PDX | 60 mg/kg daily (oral) for 21 days | Prolonged time to event in 6 of 8 PDXs | [5] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (SYK and FLT3)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SYK and FLT3 kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human SYK or FLT3 kinase.

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

ATP.

-

Synthetic peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for SYK).

-

This compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar radiometric assay ([³³P]-ATP).

-

96-well or 384-well plates.

-

Luminometer or scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then further dilute in kinase buffer.

-

In a multi-well plate, add the kinase, the peptide substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity.

-

For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

For Radiometric Assay: Spot the reaction mixture onto a P81 phosphocellulose filter membrane, wash to remove unincorporated [³³P]-ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

-

Calculate the percent inhibition of kinase activity for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines (e.g., OCI-LY10 for DLBCL, MV4-11 for AML).

-

Appropriate cell culture medium and supplements.

-

This compound serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS reagent.

-

Opaque-walled 96-well plates for luminescence or clear 96-well plates for absorbance.

-

Plate reader (luminometer or spectrophotometer).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubate the plate for 72 or 96 hours at 37°C in a humidified incubator with 5% CO₂.

-

Measure cell viability:

-

For CellTiter-Glo® Assay: Add CellTiter-Glo® Reagent to each well, mix to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminometer.

-

For MTS Assay: Add MTS reagent to each well, incubate for 1-4 hours to allow for color development, and measure the absorbance at 490 nm.

-

-

Calculate the percent viability for each this compound concentration relative to the DMSO control.

-

Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

-

Western Blot Analysis of Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the BCR and FLT3 signaling pathways.

Methodology:

-

Reagents and Materials:

-

Cell lines (e.g., Ramos for BCR signaling, MOLM-13 for FLT3 signaling).

-

This compound.

-

Stimulants (e.g., anti-IgM for BCR activation).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-SYK (Tyr525/526), anti-SYK, anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-Akt (Ser473), anti-Akt, etc.).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells and treat with this compound at various concentrations for a specified time (e.g., 1 hour).

-

For BCR signaling, stimulate cells with anti-IgM for a short period (e.g., 5 minutes) before harvesting.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin.

-

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits SYK and FLT3, blocking downstream signaling.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for assessing protein phosphorylation via Western blot.

Logical Relationship of this compound's Dual Inhibition

Caption: this compound targets key drivers in different hematological cancers.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. A phase Ib trial of mivavotinib (this compound), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of SYK in Solid Tumors: A Technical Guide to Investigating with TAK-659

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase, has emerged as a molecule of significant interest in oncology. Traditionally recognized for its critical role in signaling pathways of hematopoietic cells, recent evidence has unveiled a paradoxical function for SYK in solid tumors, acting as both a tumor promoter and a suppressor depending on the cellular context. This guide provides an in-depth technical overview of the role of SYK in solid malignancies and the utility of TAK-659 (Mivavotinib), a potent dual inhibitor of SYK and FMS-like Tyrosine Kinase 3 (FLT3), as an investigational tool and potential therapeutic agent. We will delve into the intricate signaling pathways governed by SYK, present preclinical and clinical data for this compound, and provide detailed experimental protocols for researchers investigating this complex and promising target.

The Dichotomous Role of Spleen Tyrosine Kinase (SYK) in Solid Tumors

SYK's function in solid tumors is not monolithic. Its expression and activity can lead to opposing outcomes, a critical consideration for therapeutic targeting.

As a Tumor Promoter: In several solid tumors, SYK overexpression and activation are linked to tumor progression and metastasis.[1][2] This pro-tumorigenic role is often mediated through its activity within the tumor microenvironment (TME).[2][3] SYK signaling in immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), can foster an immunosuppressive milieu, thereby promoting tumor growth and immune evasion.[2] In some cancer cells, SYK can be activated downstream of integrins, triggering pro-survival signaling cascades like PI3K/AKT and MEK/ERK.[1]

As a Tumor Suppressor: Conversely, in other contexts, such as breast and gastric cancers, loss or reduced expression of SYK is associated with a higher degree of malignancy and poorer prognosis.[3] In these instances, SYK may function to suppress tumorigenesis by inhibiting epithelial-mesenchymal transition (EMT), enhancing cell-cell adhesion, and restricting cell migration.[4] This dual functionality underscores the importance of a thorough understanding of the specific tumor context when considering SYK-targeted therapies.

This compound: A Dual SYK/FLT3 Inhibitor

This compound is a potent, reversible, and orally bioavailable small molecule inhibitor that targets both SYK and FLT3.[1] This dual inhibitory action is significant as both kinases are implicated in various malignancies.

| Target | IC50 (nM) | Significance |

| SYK | 3.2 | Inhibition of key signaling pathways in both tumor and immune cells.[2] |

| FLT3 | 4.6 | Targeting a kinase frequently mutated and activated in certain leukemias and potentially other cancers.[2] |

Table 1: In vitro inhibitory activity of this compound.

Preclinical and Clinical Evidence of this compound in Solid Tumors

Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of solid tumor models.

Preclinical In Vitro and In Vivo Activity

In preclinical models, daily oral administration of this compound has shown significant anti-tumor activity.[1]

| Tumor Model | Dose and Schedule | Observed Effect |

| Gastric Cancer Xenograft | 60 mg/kg, daily for 21 days | Significant anti-tumor activity.[1] |

| Pancreatic Cancer Xenograft | 60 mg/kg, daily for 21 days | Significant anti-tumor activity.[1] |

| Triple-Negative Breast Cancer (TNBC) Xenograft | 60 mg/kg, daily for 21 days | Significant anti-tumor activity.[1] |

| Ovarian Cancer Xenograft | 60 mg/kg, daily for 21 days | Significant anti-tumor activity.[1] |

| Various Human Tumor Xenografts (31 models) | Not specified | Concentration-dependent inhibition of tumor colony growth in 5 models, including gastric, breast, and ovarian cancers.[1] |

Table 2: Summary of preclinical in vivo activity of this compound in solid tumor models.

Interestingly, this compound demonstrated anti-tumor effects in the HCC70 TNBC xenograft model, which does not express total SYK, suggesting that its mechanism of action may extend beyond direct inhibition of pSYK signaling in tumor cells and could involve immunomodulatory effects, such as a decrease in myeloid-derived suppressor cells.[1]

Clinical Trials

A notable clinical investigation of this compound in solid tumors is the Phase I trial in combination with paclitaxel (B517696) for patients with advanced, taxane-refractory solid tumors (NCT03756818).[5] This study aimed to determine the maximum tolerated dose (MTD) and assess the safety and preliminary efficacy of the combination.

| Clinical Trial Phase | Treatment Regimen | Patient Population | Key Findings |

| Phase I (NCT03756818) | This compound (oral, daily) + Paclitaxel (IV, days 1, 8, 15 of a 28-day cycle) | 49 patients with advanced, taxane-refractory solid tumors.[5] | The combination was well-tolerated, and the MTD was not reached.[5] Of 44 evaluable patients, 9% had a partial response and 27% had stable disease.[5] |

Table 3: Summary of the Phase I clinical trial of this compound and Paclitaxel in advanced solid tumors.

These findings suggest that this compound may help to overcome resistance to taxane-based chemotherapy.[5]

SYK Signaling Pathways in Solid Tumors

SYK is a central node in a complex network of signaling pathways that can influence cell proliferation, survival, and immune responses.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of SYK and the effects of this compound.

Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a SYK inhibitor like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in solid tumor cell lines.

Materials:

-

Solid tumor cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blotting for SYK Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation status of SYK and its downstream effectors.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pSYK, anti-SYK, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Immunohistochemistry (IHC) for pSYK in Xenograft Tumors

Objective: To evaluate the in vivo target engagement of this compound by assessing the levels of phosphorylated SYK in tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3%)

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody (anti-pSYK)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

-

Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Primary Antibody Incubation: Incubate the sections with the anti-pSYK primary antibody.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and the DAB substrate to visualize the signal.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells to assess the levels of pSYK in the tumor tissue.

Conclusion

The investigation into the role of SYK in solid tumors is a rapidly evolving field with significant therapeutic potential. The dual functionality of SYK as both a tumor promoter and suppressor necessitates a nuanced and context-dependent approach to its therapeutic targeting. This compound, with its potent dual inhibition of SYK and FLT3, represents a valuable tool for dissecting the complex signaling networks governed by these kinases and holds promise as a therapeutic agent, particularly in combination with other anti-cancer therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate the role of SYK in solid tumors and to evaluate the efficacy of inhibitors like this compound, ultimately paving the way for novel cancer treatment strategies.

References

The Dual SYK/FLT3 Inhibitor TAK-659 (Mivavotinib): A Technical Overview of FLT3 Mutation Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of acute myeloid leukemia (AML) cases, activating mutations in the FLT3 gene are a key oncogenic driver, leading to constitutive activation of the kinase and downstream signaling pathways that promote uncontrolled cell growth. These mutations, most commonly internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are associated with a poor prognosis.

TAK-659 (mivavotinib) is an orally bioavailable, reversible, type I tyrosine kinase inhibitor with potent dual activity against spleen tyrosine kinase (SYK) and FLT3.[1][2] As a type I inhibitor, this compound binds to the active conformation of the FLT3 kinase, suggesting it has the potential to inhibit both FLT3-ITD and FLT3-TKD mutations.[3] This technical guide provides a comprehensive overview of the sensitivity of various FLT3 mutations to this compound, including available quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Assessment of this compound Activity

The inhibitory activity of this compound has been evaluated in both biochemical and cell-based assays, providing insights into its potency against wild-type and mutated FLT3.

| Assay Type | Target | Cell Line | IC50 / EC50 | Reference |

| Biochemical Kinase Assay | Purified FLT3 Enzyme | N/A | 4.6 nM | [1] |

| Biochemical Kinase Assay | Purified SYK Enzyme | N/A | 3.2 nM | [1] |

| Cell-Based Phosphorylation Assay | FLT3-ITD | MOLM-14 | ~80 nM | [2] |

Table 1: In Vitro Inhibitory Activity of this compound against FLT3.

Clinical Observations of FLT3 Mutation Sensitivity

A phase Ib clinical trial (NCT02323113) of mivavotinib in patients with relapsed/refractory AML provided crucial insights into the differential sensitivity of FLT3 mutations to the drug in a clinical setting. While preclinical data suggests broad activity, the clinical responses were more specific.

| FLT3 Mutation Status | Clinical Response | Reference |

| FLT3-ITD | Objective responses, including complete responses (with or without complete count recovery), were primarily observed in patients with FLT3-ITD mutations.[4] Of 19 patients with FLT3 mutations treated at higher doses, 3 had objective responses.[4] | [4] |

| FLT3-TKD | No objective responses were observed in the cohort of patients with FLT3-TKD mutations.[3] | [3] |

| FLT3-Wild Type (WT) | While no objective responses were seen, a significant reduction in peripheral blast counts (≥50%) was noted in 21 of 33 evaluable patients with FLT3-WT disease, indicating some biological activity.[3] | [3] |

Table 2: Summary of Clinical Responses to Mivavotinib by FLT3 Mutation Status in a Phase Ib AML Trial.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the sensitivity of FLT3 mutations to this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol is based on a generic ADP-Glo™ kinase assay format and is designed to measure the direct inhibition of purified FLT3 kinase activity by this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 enzyme.

Materials:

-

Purified recombinant FLT3 kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

Adenosine triphosphate (ATP)

-

This compound (mivavotinib)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted this compound, purified FLT3 enzyme, and the kinase substrate.

-

Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for FLT3.

-

Incubation: Incubate the plate at 30°C for a predetermined duration (e.g., 60 minutes).

-

Termination and Signal Generation:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value using non-linear regression analysis.

Cell-Based FLT3 Phosphorylation Assay (Representative Protocol)

This protocol describes a method to assess the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context, using the FLT3-ITD positive AML cell line MOLM-14.

Objective: To determine the cellular potency of this compound in inhibiting constitutive FLT3 signaling.

Materials:

-

MOLM-14 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (mivavotinib)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

PVDF membranes

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture MOLM-14 cells and treat with a serial dilution of this compound for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-FLT3 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-FLT3 signal to the total FLT3 signal for each treatment condition to determine the concentration-dependent inhibition of FLT3 phosphorylation and calculate the IC50 value.

Cell Viability Assay (Representative Protocol)

This protocol, based on the MTT assay, measures the effect of this compound on the proliferation and viability of FLT3-mutated AML cells.

Objective: To determine the cytotoxic effect of this compound on AML cell lines and calculate the half-maximal effective concentration (EC50).

Materials:

-

AML cell lines (e.g., MOLM-14 for FLT3-ITD, and cell lines engineered to express FLT3-TKD mutations)

-

Complete cell culture medium

-

This compound (mivavotinib)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the AML cells into 96-well plates at an optimized density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing this compound efficacy.

Caption: FLT3 mutation status and this compound sensitivity.

Conclusion

This compound (mivavotinib) is a potent dual inhibitor of SYK and FLT3. Preclinical biochemical and cell-based assays demonstrate its ability to inhibit FLT3, particularly the constitutively active FLT3-ITD mutation, at nanomolar concentrations. However, clinical data from a phase Ib trial in relapsed/refractory AML indicates a differential sensitivity, with objective responses primarily confined to patients with FLT3-ITD mutations. No objective responses were observed in patients with FLT3-TKD mutations, suggesting that despite being a type I inhibitor, other factors may limit its efficacy against this class of mutations in the clinical setting. Further investigation is warranted to elucidate the precise mechanisms underlying this differential sensitivity and to explore potential combination strategies to enhance the activity of this compound in a broader range of FLT3-mutated leukemias.

References

An In-depth Technical Guide to the Structure-Activity Relationship Studies of Mivavotinib (TAK-659)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mivavotinib (TAK-659) is a potent, reversible, and orally bioavailable dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] Dysregulation of SYK, a critical component of B-cell receptor (BCR) signaling, and activating mutations in FLT3 are implicated in the pathogenesis of various hematological malignancies, including lymphoma and acute myeloid leukemia (AML).[2][5] This document provides a comprehensive overview of the publicly available data concerning the structure-activity relationship (SAR) of this compound, its mechanism of action, and the key experimental protocols used in its preclinical evaluation. While detailed SAR data on a wide range of analogs is limited in the public domain, this guide focuses on the pharmacological and structural characteristics of the lead compound, this compound, to provide a thorough understanding of its preclinical profile.

Introduction to this compound and its Targets

Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction downstream of the B-cell receptor (BCR).[2][6] Aberrant SYK-mediated signaling has been implicated in the pathogenesis of several B-cell malignancies.[2] FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for normal hematopoiesis; however, activating mutations are found in approximately 30% of patients with AML and are associated with a poor prognosis.[5]

This compound was developed as a dual inhibitor to target both of these key pathways. Its design emerged from structure-based optimization of a novel series of heteroaromatic pyrrolidinone inhibitors.[7][8] The compound has shown potent anti-tumor activity in preclinical models of diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), chronic lymphocytic leukemia (CLL), and AML.[5]

Core Structure and Synthesis

The chemical backbone of this compound is a 1H-pyrrolo[3,4-c]pyridin-3(2H)-one derivative. The synthesis involves a multi-step sequence starting from 2,6-dichloro-5-fluoronicotinic acid to build the core heterocyclic structure, followed by key modifications, including a Suzuki coupling reaction, to install the necessary substituents for potent kinase inhibition.[7]

Caption: Simplified workflow for the synthesis of the 1H-pyrrolo[3,4-c]pyridin-3(2H)-one core.[7]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the kinase activity of SYK and FLT3, thereby blocking their downstream signaling cascades that promote cell survival and proliferation.

-

SYK Inhibition: Within the BCR pathway, SYK activation is a critical step following antigen binding. This compound blocks SYK, preventing the phosphorylation of downstream effectors like BTK, PLC-γ2, and subsequently inhibiting signaling through the AKT, ERK, and NF-κB pathways.[2][6]

-

FLT3 Inhibition: In AML cells with activating FLT3 mutations (e.g., FLT3-ITD), the receptor is constitutively active. This compound inhibits this activity, blocking downstream pathways that drive leukemic cell proliferation and survival.[5]

Caption: this compound dually inhibits the BCR-SYK and FLT3 signaling pathways.

Structure-Activity Relationship (SAR) Data

This compound has demonstrated high potency against its primary targets. While a detailed SAR study comparing numerous analogs is not publicly available, the quantitative data for the lead compound highlights its efficacy and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nM) | Selectivity | Reference(s) |

| SYK | 3.2 - 4.3 | >50-fold vs. 290 other kinases | [4][5][9][10] |

| FLT3 | 4.6 | >50-fold vs. 290 other kinases | [4][5] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line Type | Example Cell Lines | EC₅₀ Range (nM) | Reference(s) |

| Diffuse Large B-Cell Lymphoma (DLBCL) | OCI-LY10 | 11 - 775 | [5][9] |

| Acute Myeloid Leukemia (AML) | MV-4-11 (FLT3-ITD) | 11 - 775 | [5][9] |

| Chronic Lymphocytic Leukemia (CLL) | Primary Cells | Potent Induction of Apoptosis | [4][6] |

Key Experimental Methodologies

The preclinical evaluation of this compound involved a range of in vitro and in vivo assays to determine its potency, mechanism of action, and anti-tumor efficacy.

Caption: General experimental workflow for preclinical evaluation of a kinase inhibitor like this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SYK and FLT3 enzymes.

-

Methodology: While specific details are proprietary, such assays typically involve incubating the purified kinase enzyme with a specific substrate and ATP. The test compound (this compound) is added at various concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³³P-ATP) or fluorescence-based detection. The IC₅₀ value is calculated by fitting the dose-response curve.[5]

Cellular Proliferation and Viability Assays

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound required to inhibit the growth of cancer cell lines.

-

Methodology: Hematopoietic-derived tumor cell lines (e.g., MV-4-11 for AML, OCI-LY10 for DLBCL) are seeded in multi-well plates.[5][9] Cells are treated with a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability is assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The EC₅₀ is determined from the resulting dose-response curve.[9]

Western Blotting for Phospho-protein Analysis

-

Objective: To confirm target engagement by observing the inhibition of downstream signaling pathways.

-

Methodology: Tumor cells are treated with this compound for various times and concentrations. Cells are then lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11] Proteins are separated by PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated proteins (e.g., pSYK Tyr525/526, pFLT3 Tyr591, pERK, pAKT) and total proteins as loading controls.[5][12] Detection is achieved using secondary antibodies conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent signal.[12]

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Line Xenografts: Immunocompromised mice (e.g., athymic nude) are subcutaneously injected with human tumor cell lines (e.g., MV-4-11 for FLT3-ITD AML). Once tumors are established, mice are treated with this compound (e.g., 60 mg/kg, daily oral gavage) or vehicle control.[5][9] Tumor volume and body weight are monitored over time. Efficacy is measured by tumor growth inhibition (TGI).[5]

-

Patient-Derived Xenografts (PDX): Immunodeficient mice (e.g., NSG) are engrafted with primary patient tumor cells. Treatment with this compound (e.g., 60 mg/kg daily for 21 days) is initiated, and efficacy is assessed by monitoring event-free survival and the percentage of human CD45+ cells in peripheral blood.[1]

-

Conclusion

Mivavotinib (this compound) is a highly potent dual inhibitor of SYK and FLT3, developed through structure-based drug design. Its activity has been extensively characterized through a variety of preclinical assays, which demonstrate potent enzymatic and cellular inhibition, clear on-target mechanism of action by blocking downstream signaling, and significant anti-tumor efficacy in in vivo models of hematological malignancies. The data supports its continued clinical investigation as a targeted therapy for cancers dependent on SYK and/or FLT3 signaling.

References

- 1. IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR this compound AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Inhibition of BCR signaling using the Syk inhibitor this compound prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. | BioWorld [bioworld.com]

- 11. Spleen Tyrosine Kinase Inhibitor this compound Prevents Splenomegaly and Tumor Development in a Murine Model of Epstein-Barr Virus-Associated Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

The Rationale for Dual SYK/FLT3 Inhibition: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synergistic Targeting of Spleen Tyrosine Kinase and FMS-like Tyrosine Kinase 3 in Hematological Malignancies.

This technical guide provides a comprehensive overview of the scientific rationale, preclinical evidence, and clinical data supporting the dual inhibition of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) as a therapeutic strategy, primarily in the context of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.

Executive Summary

The intertwined signaling pathways of SYK and FLT3 present a compelling case for a dual-inhibition strategy in the treatment of hematological malignancies, most notably FLT3-mutated AML. FLT3 mutations are prevalent in AML and are associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical activity, resistance often develops, limiting their long-term efficacy. A growing body of evidence reveals a critical oncogenic partnership between FLT3 and the non-receptor tyrosine kinase SYK. SYK can directly bind to and transactivate FLT3, contributing to downstream signaling and cell proliferation.[3] Furthermore, SYK activation has been identified as a mechanism of resistance to FLT3-targeted therapies.[3][4] This interplay suggests that simultaneously targeting both kinases could lead to more profound and durable clinical responses. This guide will delve into the molecular basis for this rationale, present key preclinical and clinical data for emerging dual inhibitors, and provide detailed experimental methodologies for relevant assays.

The Molecular Rationale for Dual SYK/FLT3 Inhibition

The therapeutic hypothesis for dual SYK/FLT3 inhibition is built on the concept of a cooperative dependency between these two kinases in driving leukemogenesis.

2.1 SYK as a Critical Regulator of FLT3 Signaling